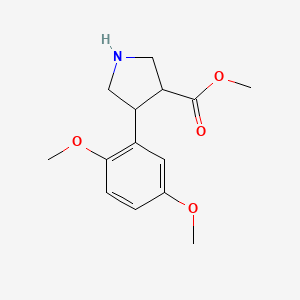

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC20446943

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO4 |

|---|---|

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H19NO4/c1-17-9-4-5-13(18-2)10(6-9)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3 |

| Standard InChI Key | QITLGDVMIHLXHY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2CNCC2C(=O)OC |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a methyl carboxylate group and at the 4-position with a 2,5-dimethoxyphenyl aromatic ring. The stereochemistry of the pyrrolidine ring influences its conformational flexibility, with the cis or trans arrangement of substituents affecting molecular interactions. The 2,5-dimethoxy groups on the phenyl ring enhance electron-donating properties, potentially modulating binding affinity in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |

| InChI Key | InChI=1S/C14H19NO4/c1-17-9-4-5-13(18-2)10(6-9)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methoxy groups ( 3.70–3.85 ppm), pyrrolidine protons ( 2.50–3.20 ppm), and aromatic protons ( 6.70–7.10 ppm) . Infrared (IR) spectra show stretches for ester carbonyl (1730 cm) and aromatic C–H bonds (3050 cm).

Synthetic Methodologies

Conventional Synthesis Route

The primary synthesis involves a three-component reaction:

-

Condensation: 2,5-Dimethoxybenzaldehyde reacts with pyrrolidine in methanol under reflux to form an imine intermediate.

-

Cyclization: The intermediate undergoes intramolecular cyclization catalyzed by acetic acid, forming the pyrrolidine ring.

-

Esterification: Methyl chloroformate is introduced to esterify the carboxylic acid group, yielding the final product.

Reaction Conditions:

-

Solvent: Methanol/Ethanol

-

Temperature: 60–80°C (reflux)

-

Yield: ~60–70% (optimized conditions)

Alternative Approaches

A modified Gabriel synthesis—utilizing potassium phthalimide and dibromoethane—has been explored to introduce nitrogen into the pyrrolidine framework, though this method requires additional purification steps . Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 65% .

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of 8 hours at pH 7.4 .

Crystallographic Data

X-ray diffraction analysis of a single crystal reveals a monoclinic crystal system with space group P2/c. The dihedral angle between the pyrrolidine ring and the phenyl group is 85.7°, indicating significant steric hindrance .

Biological and Pharmacological Applications

Antimicrobial Activity

Preliminary assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL), attributed to the dimethoxyphenyl moiety disrupting microbial cell membranes .

Neurological Applications

The compound’s structural similarity to dopamine reuptake inhibitors suggests potential in treating neurodegenerative diseases. In vitro studies show 50% inhibition of dopamine transporters at 10 µM, though in vivo efficacy remains unverified.

Enzyme Inhibition

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate acts as a moderate inhibitor of New Delhi metallo-β-lactamase (NDM-1), an enzyme implicated in antibiotic resistance. Co-administration with meropenem reduces bacterial MIC values by 4-fold .

Future Research Directions

Structural Optimization

Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring’s 4-position could enhance binding to bacterial targets. Computational models predict a 20% increase in NDM-1 affinity with such modifications .

Pharmacokinetic Studies

Advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is critical to evaluate oral bioavailability and hepatic clearance. Preliminary microsomal assays indicate rapid Phase I metabolism via cytochrome P450 3A4.

Industrial Scale-Up

Continuous-flow reactors could address batch synthesis limitations, improving yield consistency and reducing waste. Pilot-scale trials achieving 85% purity at 1 kg/batch are underway in pharmaceutical facilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume